Gemcitabine 5'-elaidate, also known as Gemcitabine elaidate, is a synthetic derivative of the nucleoside analogue gemcitabine. This compound is classified as a small molecule and belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. It is primarily investigated for its potential use in treating various solid tumors, including lung cancer, non-small-cell lung cancer, and metastatic pancreatic adenocarcinoma . The compound is recognized for its lipophilic properties, which enhance its cellular uptake compared to its parent drug, gemcitabine .
Gemcitabine 5'-elaidate is synthesized by covalently linking gemcitabine with elaidic acid. This modification aims to improve the pharmacokinetic profile of gemcitabine, allowing it to bypass certain biological barriers that limit the efficacy of the original drug . The compound falls under several classifications:
The synthesis of Gemcitabine 5'-elaidate involves a straightforward esterification reaction where gemcitabine is reacted with elaidic acid. This process can be summarized as follows:
Gemcitabine 5'-elaidate has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 527.65 g/mol. The compound features:
The IUPAC name for Gemcitabine 5'-elaidate is [(2R,3R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (9E)-octadec-9-enoate . The structure includes two fluorine atoms and an octadecenoate chain which enhances its membrane permeability.
Gemcitabine 5'-elaidate undergoes hydrolysis in biological systems, particularly through the action of esterases. This hydrolysis converts it back into gemcitabine, which then participates in further biochemical reactions:
The mechanism of action of Gemcitabine 5'-elaidate hinges on its conversion to gemcitabine within cells. Once activated:
Research indicates that Gemcitabine 5'-elaidate exhibits enhanced cellular uptake compared to gemcitabine alone, potentially making it more effective against resistant cancer cell lines .
Gemcitabine 5'-elaidate displays various physical and chemical properties that are critical for its functionality:
Gemcitabine 5'-elaidate is primarily researched for its applications in oncology:
Clinical trials are ongoing to evaluate its efficacy compared to traditional treatments, particularly in cases where resistance to standard therapies has been observed .
This comprehensive analysis highlights Gemcitabine 5'-elaidate's potential as a significant advancement in cancer therapeutics through improved pharmacokinetics and efficacy against resistant tumor types.
Gemcitabine 5'-elaidate (C₂₇H₄₃F₂N₃O₅) is a prodrug engineered by conjugating gemcitabine—a hydrophilic nucleoside analog—to elaidic acid, an 18-carbon monounsaturated trans-fatty acid. This modification replaces the hydroxyl group at the 5'-position of gemcitabine's deoxyribose moiety with an ester bond, significantly increasing its lipophilicity. The logP value rises from −1.8 (gemcitabine) to +6.37, transforming the molecule from water-soluble to lipid-soluble [3] [6] [9].
The primary rationale for this design is twofold:
Table 1: Physicochemical and Uptake Properties of Gemcitabine vs. Gemcitabine 5'-Elaidate
| Property | Gemcitabine | Gemcitabine 5'-Elaidate |
|---|---|---|
| LogP | −1.8 | +6.37 |
| Molecular Weight (g/mol) | 263.20 | 527.65 |
| hENT1 Dependence | High | None |
| Passive Diffusion | Negligible | High |
| Nanoliposome Encapsulation Efficiency | <10% | >93% |
Intracellular activation of gemcitabine 5'-elaidate is a two-step enzymatic process:
Table 2: Activation Kinetics of Gemcitabine 5'-Elaidate in Tumor Models
| Cell Line/Tissue | Activation Half-life (min) | Primary Esterase Isoform |
|---|---|---|
| PANC-1 (Pancreatic) | 15–30 | CES1 |
| MIA PaCa-2 (Pancreatic) | 20–40 | CES2 |
| Liver Microsomes | 8–12 | CES1/CES2 |
Plasma Stability and Metabolism:
Table 3: Pharmacokinetic Parameters After Intravenous Administration (Mouse Models)
| Parameter | Gemcitabine | Gemcitabine 5'-Elaidate | Change |
|---|---|---|---|
| t₁/₂ (min) | 12 ± 3 | 54 ± 8 | +350% |
| CL (mL/min/kg) | 120 ± 15 | 48 ± 6 | −60% |
| Vd (L/kg) | 1.2 ± 0.2 | 5.8 ± 0.9 | +383% |
| AUC₀–∞ (μg·h/mL) | 8.5 ± 1.1 | 21.3 ± 2.8 | +151% |
Tissue Distribution:
Bioavailability Limitations:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8